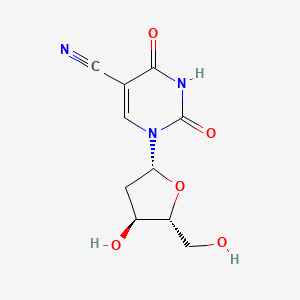
5-Cyano-dUrd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5-cyano-2’-deoxy- is a modified nucleoside with the chemical formula C10H11N3O5 It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-cyano-2’-deoxy- typically involves the reaction of 5-iodo-2’-deoxyuridine with cuprous cyanideThe reaction is usually carried out in a suitable solvent, such as dimethylformamide, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for Uridine, 5-cyano-2’-deoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 5-cyano-2’-deoxy- can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines can be used to replace the cyano group.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic solutions facilitate the hydrolysis of the cyano group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the cyano group yields carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Uridine, 5-cyano-2’-deoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its incorporation into DNA and RNA.
Medicine: Research is ongoing to explore its antiviral and anticancer properties. .
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules
Mecanismo De Acción
The mechanism of action of Uridine, 5-cyano-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in nucleic acid synthesis and metabolism, leading to the inhibition of viral replication and cancer cell growth. The compound can also affect cellular signaling pathways by modulating the levels of pyrimidine ribonucleotides .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside with antiviral properties.
5-Fluoro-2’-deoxyuridine: Known for its anticancer activity.
5-Iodo-2’-deoxyuridine: Used in the synthesis of other nucleoside analogs
Uniqueness
Uridine, 5-cyano-2’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
26639-00-9 |
|---|---|
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 |
Clave InChI |
FJZRCDHFLPXKEK-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
Sinónimos |
5-cyano-2'-deoxyuridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















